molecular formula C17H14O B14734021 Gona-1,3,5,7,9,11-hexaen-17-one CAS No. 7421-33-2

Gona-1,3,5,7,9,11-hexaen-17-one

Cat. No.: B14734021
CAS No.: 7421-33-2
M. Wt: 234.29 g/mol
InChI Key: PBRRDBXFEFZRTG-HOTGVXAUSA-N
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Description

These compounds belong to the cyclopenta-phenanthrenone family, characterized by fused polycyclic frameworks with conjugated double bonds and functional groups (e.g., ketones, methoxy, or alkyl substituents). The "gona" nomenclature typically denotes a steroid-like backbone with modifications in double-bond positions and substituents.

Properties

CAS No.

7421-33-2

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

(13S,14R)-13,14,15,16-tetrahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C17H14O/c18-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)17/h1-8,15-16H,9-10H2/t15-,16-/m0/s1

InChI Key

PBRRDBXFEFZRTG-HOTGVXAUSA-N

Isomeric SMILES

C1CC(=O)[C@@H]2[C@@H]1C3=C(C=C2)C4=CC=CC=C4C=C3

Canonical SMILES

C1CC(=O)C2C1C3=C(C=C2)C4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gona-1,3,5,7,9,11-hexaen-17-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Gona-1,3,5,7,9,11-hexaen-17-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Gona-1,3,5,7,9,11-hexaen-17-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role in cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Gona-1,3,5,7,9,11-hexaen-17-one exerts its effects involves interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular function and biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of Gona-hexaen/pentaen-17-one derivatives, highlighting structural differences and properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Notes Source ID
Gona-1,5,7,9,11,13-hexaen-17-one
(3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-)
Silyl-protected hydroxyl groups at C3/C4 C29H42O3Si2 494.81 High molecular weight due to bulky silyl groups; potential for selective deprotection in synthesis .
11-Methylgona-1(10),2,4,6,8,13-hexaen-17-one Methyl at C11, bromomethyl substituent C18H16O N/A Bromomethyl group enhances electrophilic reactivity; used in derivatization studies .
Gona-1,3,5,7,9,11,13-heptaen-17-one,7-methyl Methyl at C7, seven conjugated double bonds C18H14O 246.30 Extended conjugation (heptaene) lowers LUMO energy; boiling point: 349.31°C, density: 1.0572 g/cm³ .
Gona-1,3,5(10),8,14-pentaen-17-one,13-ethyl-3-methoxy Ethyl at C13, methoxy at C3 C20H22O2 294.39 Steric hindrance from ethyl group affects ring conformation; used in steroid mimicry .
3-Methoxy-17-methylgona-1,3,5,7,9,11,13-heptaene Methoxy at C3, methyl at C17 C19H22O2 282.39 Polar surface area (PSA): 17.1 Ų; XLogP3: 4.5 (indicates moderate lipophilicity) .

Physicochemical Properties

  • Conjugation Effects: Increasing double bonds (e.g., heptaene vs. hexaene) reduces stability due to extended π-systems but enhances UV-Vis absorption (e.g., Gona-heptaen-17-one in ). Silyl-protected derivatives (e.g., ) exhibit higher thermal stability and solubility in nonpolar solvents compared to hydroxylated analogs.
  • Alkyl Chains (e.g., Ethyl/Methyl): Enhance lipophilicity (e.g., XLogP3 = 4.5 in ) and influence steric interactions in receptor binding .

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